3,5-二氯吡啶甲酰胺

描述

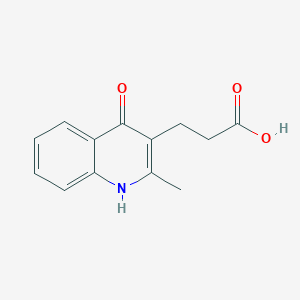

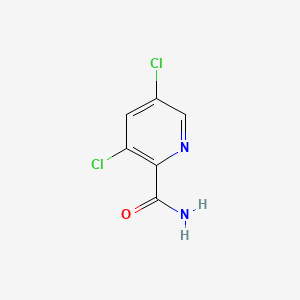

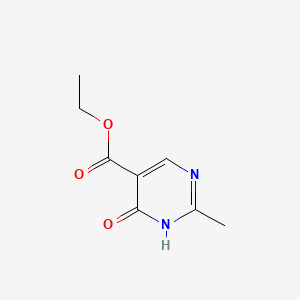

3,5-Dichloropicolinamide is a chemical compound that is related to the family of picolinamides, which are derivatives of picolinic acid. Picolinamides are known for their diverse applications in organic synthesis and material science. Although the provided papers do not directly discuss 3,5-Dichloropicolinamide, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the characteristics of 3,5-Dichloropicolinamide.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dichloropicolinamide involves multiple steps and can be achieved through various synthetic routes. For instance, the synthesis of 3,4,5-trichloropicolinic acid, a closely related compound, is achieved through a sequence of chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, starting from 4-chloro-pyridin-2-amine with an overall yield of 57.8% . This suggests that the synthesis of 3,5-Dichloropicolinamide could potentially involve similar chlorination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of compounds in the picolinamide family, such as 2,6-bis(3,6-dichloropicolinamide) pyridine, is characterized using various spectroscopic techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry (MS) . These techniques are essential for confirming the structure of synthesized compounds, and similar methods would likely be used to analyze the molecular structure of 3,5-Dichloropicolinamide.

Chemical Reactions Analysis

The chemical reactivity of picolinamide derivatives can be quite diverse. For example, the synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues involves the use of trichloroacetyl chloride and haloform reactions with primary amines . These reactions indicate that picolinamide derivatives can participate in various organic transformations, which could be relevant when considering the chemical reactions of 3,5-Dichloropicolinamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide derivatives can be influenced by their functional groups and molecular structure. For instance, the fluorescence characteristics of rare earth complexes with 2,6-bis(3,6-dichloropicolinamide) pyridine ligands have been studied, showing solvent-dependent behavior . This suggests that 3,5-Dichloropicolinamide may also exhibit unique physical and chemical properties, such as fluorescence, which could be solvent-dependent.

科学研究应用

环境和农业应用

用于杀虫剂:3,5-二氯吡啶甲酰胺与杀虫剂领域有关,特别是杀菌剂。它是暴露于各种杀菌剂(如芬克唑林、普罗西咪酮和异丙隆)的标志物,正如研究中指出的,它作为低水平杀虫剂暴露的生物标志物存在于人类尿液中 (Wittke 等,2001).

环境监测和安全:分析土壤和水等环境样品中的 3,5-二氯吡啶甲酰胺对于监测其环境影响至关重要。研究重点关注其在土壤熏蒸中作为溴甲烷的替代品的作用,评估其在作物生产中的功效和植物毒性 (乔等,2011).

生物化学和医学研究

癌症研究:与二氯吡啶甲酰胺相关的二氯乙酸 (DCA) 已被研究其诱导癌细胞(如子宫内膜癌细胞)凋亡的潜力,表明其与肿瘤学研究相关 (王等,2008).

毒理学研究:3,5-二氯吡啶甲酰胺及其相关化合物的毒理学特征对于了解其安全性和潜在风险非常重要。涉及 3,5-二氯苯酚(一种与 3,5-二氯吡啶甲酰胺在结构上相关的化合物)的研究探讨了其对微生物群落和废水处理过程的影响 (木村等,2016).

药理学和药物开发

- 药物发现:虽然与 3,5-二氯吡啶甲酰胺没有直接关联,但包括新化学实体开发在内的药物发现的总体过程是相关的。指导药物研究的方法和原则,以及将新药推向市场所面临的挑战,适用于从 3,5-二氯吡啶甲酰胺衍生的新化合物的开发 (德鲁斯,2000).

安全和危害

属性

IUPAC Name |

3,5-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRSAVRBVNYEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279995 | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropicolinamide | |

CAS RN |

5468-71-3 | |

| Record name | 5468-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)